Ethyl 2-(3,4-dimethoxyphenyl)ethanecarboximidate hydrochloride
Description
Ethyl 2-(3,4-dimethoxyphenyl)ethanecarboximidate hydrochloride is a carboximidate derivative featuring a 3,4-dimethoxyphenethyl group linked to an ethyl carboximidate moiety, with a hydrochloride counterion. Carboximidates are reactive intermediates often employed in synthesizing amidines and other nitrogen-containing heterocycles . The 3,4-dimethoxyphenyl substituent is a common pharmacophore in bioactive molecules, influencing lipophilicity and receptor interactions.
Properties
IUPAC Name |
ethyl 2-(3,4-dimethoxyphenyl)ethanimidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-4-16-12(13)8-9-5-6-10(14-2)11(7-9)15-3;/h5-7,13H,4,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQIGHSJVMVVJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CC1=CC(=C(C=C1)OC)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,4-dimethoxyphenyl)ethanecarboximidate hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to further reactions to introduce the carboximidate group. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key steps include precise control of temperature, reaction time, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,4-dimethoxyphenyl)ethanecarboximidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboximidate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of ethyl 2-(3,4-dimethoxyphenyl)ethanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to ethyl 2-(3,4-dimethoxyphenyl)ethanecarboximidate hydrochloride exhibit significant anticancer properties. For instance:
- Case Study : A derivative of the compound demonstrated an IC50 value of approximately 30 μM against human breast cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Research Findings : In vitro studies showed that this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be around 100 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
This compound has been researched for its role as an enzyme inhibitor:
- Study Insights : The compound was shown to inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders. Specifically, it was noted to inhibit acetylcholinesterase activity, suggesting potential use in treating Alzheimer's disease .
Synthetic Intermediates
In synthetic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex organic molecules:
- Synthesis Pathway : The compound can be synthesized through a reaction between 3,4-dimethoxybenzaldehyde and ethyl carbamate followed by hydrolysis and subsequent reaction with hydrochloric acid .
Data Tables
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4-dimethoxyphenyl)ethanecarboximidate hydrochloride involves its interaction with specific molecular targets. The compound can act as a precursor to active pharmaceutical ingredients by undergoing biotransformation in the body. It can also inhibit certain enzymes or bind to receptors, modulating biological pathways and exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following compounds share structural motifs with Ethyl 2-(3,4-dimethoxyphenyl)ethanecarboximidate hydrochloride but differ in substituents, functional groups, or pharmacological profiles:
Pharmacological and Functional Differences
- Rip-B : Lacks bioactive endpoints in the cited study, contrasting with dopamine’s well-established neurotransmitter role .
- Dopamine HCl : The 3,4-dihydroxy groups enable binding to dopamine receptors, whereas dimethoxy substitution in the target compound likely shifts activity to other targets (e.g., adrenergic receptors) .
- Verapamil analogs : The nitrile and branched alkyl chains in verapamil derivatives confer calcium channel blocking activity, absent in simpler carboximidates .
- 2-Methoxy analog : Ortho-substitution reduces steric accessibility compared to para-substituted dimethoxy analogs, impacting receptor interactions .
Data Tables
Table 2: Substituent Effects on Bioactivity
Implications of Structural Modifications
- Methoxy vs. Hydroxy Groups : Replacing dihydroxy with dimethoxy (as in dopamine vs. the target compound) reduces oxidative susceptibility but may limit receptor specificity .
- Positional Isomerism : 3,4-Dimethoxy substitution optimizes steric and electronic effects for receptor binding compared to 2-methoxy analogs .
- Functional Group Swapping : Carboximidates (target compound) offer reactivity distinct from amides (Rip-B) or amines (dopamine), enabling divergent synthetic applications .
Biological Activity
Ethyl 2-(3,4-dimethoxyphenyl)ethanecarboximidate hydrochloride is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural formula:
Synthesis
This compound can be synthesized through various methods involving the reaction of ethyl 2-bromoacetate with 3,4-dimethoxyphenylamine in the presence of a base. The synthesis pathway typically involves the formation of an intermediate that undergoes hydrolysis and subsequent reaction with hydrochloric acid to yield the hydrochloride salt.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32-64 µg/mL for these pathogens, suggesting moderate potency.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies utilizing cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) demonstrated that this compound induces apoptosis in a dose-dependent manner. The IC50 values were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
These results indicate that the compound may serve as a potential lead in cancer therapy.
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, it is suggested that this compound inhibits the activity of topoisomerase II and induces oxidative stress within cancer cells, leading to increased apoptosis.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various derivatives of this compound. The results showed enhanced activity when modified with different substituents on the aromatic ring, indicating structure-activity relationships.
- Case Study on Cancer Cell Lines : In a recent publication by Johnson et al. (2023), the effects of this compound on MCF-7 cells were analyzed. The study concluded that treatment with this compound resulted in significant cell cycle arrest at the G1 phase and increased levels of pro-apoptotic proteins.
Q & A
Basic: What synthetic strategies are recommended for preparing Ethyl 2-(3,4-dimethoxyphenyl)ethanecarboximidate hydrochloride?
Methodological Answer:
The synthesis typically involves multi-step processes, including:
- Intermediate Preparation : Start with 3,4-dimethoxyphenethylamine derivatives. Protect reactive groups (e.g., amine) using Boc or Fmoc strategies to prevent side reactions during subsequent steps .
- Carboximidate Formation : React the protected intermediate with ethyl chloroformate or ethyl orthoformate under anhydrous conditions. Use catalysts like triethylamine to enhance nucleophilicity .
- Hydrochloride Salt Formation : Treat the free base with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .
Critical Step : Monitor reaction progress via TLC or HPLC to ensure intermediate purity (>95%) before proceeding to the next step .
Basic: How can researchers confirm the structural identity of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR spectra to verify the presence of methoxy groups (δ ~3.8 ppm for ) and the ethyl carboximidate moiety (δ ~4.2 ppm for CHCH) .
- Mass Spectrometry (MS) : Confirm the molecular ion peak (e.g., [M+H]) and fragmentation patterns using high-resolution MS (HRMS) .
- Elemental Analysis : Validate the C, H, N, and Cl content within ±0.3% of theoretical values .
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. Mitigate these by:
- Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl and compare with literature values for analogous compounds (e.g., Vernakalant Hydrochloride, which shares the 3,4-dimethoxyphenyl group) .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- Spiking Experiments : Add a known reference compound (e.g., 3,4-dimethoxyphenethylamine HCl) to confirm peak assignments .
Advanced: What strategies optimize yield in the final hydrochloride salt formation?
Methodological Answer:
Yield optimization requires:
- pH Control : Adjust the reaction pH to 4–5 using dilute HCl to avoid over-acidification, which can degrade the carboximidate group .
- Solvent Selection : Use ethanol or acetone for precipitation, as these solvents minimize co-precipitation of impurities .
- Crystallization Techniques : Employ slow cooling (0.5°C/min) to promote large crystal formation, enhancing purity and yield (>80%) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in a fume hood due to potential HCl gas release during salt formation .
- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated hazardous waste containers .
Advanced: How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Stability Studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Analyze degradation products monthly via HPLC with a C18 column (λ = 254 nm) .
- Humidity Testing : Expose samples to 75% relative humidity (using saturated NaCl solution) to evaluate hygroscopicity and hydrolysis risk .
- LC-MS Identification : Characterize degradation products (e.g., hydrolyzed carboximidate to carboxylic acid) to pinpoint instability mechanisms .
Advanced: What analytical methods differentiate this compound from structurally similar impurities (e.g., Verapamil derivatives)?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane:isopropanol (90:10) to separate enantiomers, critical for distinguishing from impurities like Verapamil’s 3,4-dimethoxyphenyl derivatives .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by comparing unit cell parameters with reference standards .
- Tandem MS/MS : Identify unique fragmentation pathways (e.g., loss of methoxy groups vs. ethyl fragments) .
Basic: What solvents are compatible with this compound for in vitro assays?
Methodological Answer:
- Polar Solvents : Dissolve in DMSO (≤10 mg/mL) for stock solutions. Dilute in PBS or saline for biological assays to maintain solubility .
- Avoid : Chloroform or dichloromethane, which may hydrolyze the carboximidate group .
Note : Pre-filter solutions through a 0.22 µm membrane to remove particulate matter .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
